Cα‑Methylation Drives β‑Turn and 3₁₀‑Helical Conformation: Comparison with Non‑Methylated Phenylglycine
Cα‑Methylated aromatic amino acids, including Cα‑methyl phenylglycine residues, preferentially adopt β‑turn and 3₁₀‑helical structures in model peptides, whereas their non‑methylated counterparts do not show this strong conformational bias [1]. The target compound bears the same quaternary α‑carbon motif and is therefore predicted to impart analogous backbone constraints when incorporated into a peptide chain. This contrasts with Boc‑4‑bromophenylglycine (CAS 917925‑71‑4), which, lacking the α‑methyl group, can sample a broader Ramachandran space and does not enforce the same turn/helix preference.
| Evidence Dimension | Preferred peptide secondary structure imposed by the Cα‑methylated residue |
|---|---|
| Target Compound Data | Predicted to favor β‑turn / 3₁₀‑helix conformations based on FT‑IR, ¹H‑NMR, CD, and X‑ray data for closely related Cα‑methyl phenylglycine homopeptides |
| Comparator Or Baseline | Boc‑4‑bromophenylglycine (non‑methylated): no such conformational restriction; can adopt extended, α‑helical, or random‑coil structures depending on sequence context |
| Quantified Difference | Qualitative change in conformational ensemble; specific dihedral angles and helical content are sequence‑dependent but the bias is consistently observed across multiple model systems |
| Conditions | Model peptides (including homopeptides) studied by FT‑IR absorption, ¹H‑NMR, circular dichroism, and X‑ray diffraction [1] |
Why This Matters
Procurement of the α‑methyl‑containing building block is mandatory when the design goal is to pre‑organize a peptide into a defined turn or 3₁₀‑helical motif; non‑methylated analogs cannot deliver the same conformational control.
- [1] Toniolo, C., Crisma, M., Formaggio, F., Polese, A., Doi, M., Ishida, T., Mossel, E., Broxterman, Q., Kamphuis, J. Biopolymers 40(5): 523‑527 (1996). View Source
